molecular formula C17H17N5O3S B2816331 Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate CAS No. 852372-66-8

Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate

Cat. No.: B2816331
CAS No.: 852372-66-8
M. Wt: 371.42
InChI Key: YDBYLDIIDZEYII-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a triazolo ring fused with a pyridazine ring, makes it a subject of interest for researchers aiming to develop new pharmacologically active agents.

Properties

IUPAC Name

ethyl 2-[[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-2-25-16(24)10-18-14(23)11-26-15-9-8-13-19-20-17(22(13)21-15)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBYLDIIDZEYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions . The reaction mixture is then poured into ice-cold water to precipitate the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, reaction time, and solvent choice.

Chemical Reactions Analysis

Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazolo ring, depending on the reagents and conditions used. Common reagents include halogens and nucleophiles like amines or thiols.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate is C23H23N5O4SC_{23}H_{23}N_{5}O_{4}S, with a molecular weight of 433.5 g/mol. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazolopyridazine Core : Cyclization of hydrazine derivatives with suitable reagents.
  • Attachment of the Phenyl Group : Utilizing palladium-catalyzed cross-coupling methods.
  • Incorporation of the Acetamido Linkage : Acylation of the amine group with an appropriate acyl chloride or anhydride.

Anticancer Properties

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo. A study highlighted its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated activity against a range of bacterial strains, including Mycobacterium tuberculosis. The triazole structure is known to enhance antibacterial efficacy, making it a candidate for further development as an antibiotic .

Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of this compound in human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value comparable to established chemotherapeutic agents .

Concentration (µM)Cell Viability (%)
0100
1080
2560
5040

Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, this compound was screened against various pathogens. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate involves its interaction with specific molecular targets. Studies have shown that it can inhibit the activity of enzymes such as c-Met and Pim-1, which are involved in cell proliferation and survival pathways . By binding to the ATP-binding site of these enzymes, the compound disrupts their normal function, leading to the inhibition of tumor cell growth and induction of apoptosis.

Comparison with Similar Compounds

Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate can be compared with other triazolopyridazine derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activity and pharmacokinetic properties. The unique combination of the triazolo and pyridazine rings in this compound contributes to its distinct pharmacological profile and potential therapeutic applications.

Q & A

Q. What are the key steps and optimization strategies for synthesizing Ethyl 2-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Coupling of a thioacetamide derivative with a triazolo-pyridazine core under basic conditions (e.g., using NaH or DIEA in DMF at 60°C).
  • Step 2 : Esterification of the resulting intermediate with ethyl chloroacetate.
  • Optimization :
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Temperature control : Maintain 60–80°C to avoid side reactions.
  • Monitoring : Use TLC (Rf = 0.3–0.5 in EtOAc/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .
  • Yield Improvement : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., δ 1.2 ppm for ethyl CH3, δ 4.2 ppm for ester OCH2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 463.51 for [M+H]⁺) .
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester/amide) .
  • Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .

Q. How is the initial biological screening of this compound typically designed?

  • Methodological Answer :
  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations after 48-hour exposure .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, reporting MIC values .
  • Control Compounds : Include reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) to benchmark activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assay Conditions : Replicate experiments under controlled pH, temperature, and serum concentrations to minimize variability .
  • Orthogonal Assays : Validate kinase inhibition (e.g., AXL kinase) using both enzymatic assays (ADP-Glo™) and cellular phosphorylation assays (Western blot) .
  • Dose-Response Curves : Perform 8-point dilution series to calculate precise EC50/IC50 values and assess reproducibility .

Q. What QSAR approaches are used to correlate structural features with biological activity?

  • Methodological Answer :
  • Descriptor Selection : Compute electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for substituents .
  • Model Building : Use partial least squares (PLS) regression to link descriptors to bioactivity (e.g., pIC50 for kinase inhibition) .
  • Validation : Apply leave-one-out cross-validation (LOO-CV) with R² > 0.6 and q² > 0.5 to ensure robustness .

Q. How does crystallographic data inform molecular interactions with biological targets?

  • Methodological Answer :
  • X-Ray Diffraction : Resolve crystal structure to identify key binding motifs (e.g., triazole-pyridazine π-stacking with kinase ATP pockets) .
  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonds with residues like Lys299 in AXL kinase .
  • Thermodynamic Profiling : Calculate binding free energies (ΔG) via MM-PBSA to prioritize derivatives .

Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -F) to reduce logP (target ≤3) and enhance solubility .
  • Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) and modify labile sites (e.g., ester → amide substitution) .
  • Bioavailability Testing : Conduct pharmacokinetic studies in rodents (IV/PO administration) to measure Cmax, Tmax, and AUC .

Data Contradiction Analysis

Q. How to address discrepancies in reported anticancer efficacy across cell lines?

  • Methodological Answer :
  • Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status in MCF-7 vs. MDA-MB-231) to identify resistance mechanisms .
  • Pathway Analysis : Use RNA-seq to detect differential expression of apoptosis genes (e.g., Bcl-2, Bax) post-treatment .
  • Combinatorial Studies : Test synergy with standard chemotherapeutics (e.g., paclitaxel) using Chou-Talalay analysis .

Tables for Key Parameters

Q. Table 1: Synthesis Optimization Parameters

StepParameterOptimal ConditionMonitoring MethodReference
1SolventDMFTLC (EtOAc/hexane 3:7)
2Temperature60°CHPLC (C18 gradient)
3CatalystDIEA (2 eq)¹H NMR

Q. Table 2: Biological Assay Conditions

Assay TypeCell Line/StrainIncubation TimeKey MetricsReference
Anticancer (MTT)MCF-748 hoursIC50 (µM)
AntimicrobialS. aureus24 hoursMIC (µg/mL)
Kinase InhibitionAXL kinase1 hour% Inhibition

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